

# Physical and chemical properties of Finasterided9.

Author: BenchChem Technical Support Team. Date: December 2025



# Finasteride-d9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of **Finasteride-d9**, a deuterated analog of Finasteride. It is intended to serve as a technical resource, consolidating key data and experimental methodologies relevant to its application in research and development. **Finasteride-d9** is primarily utilized as an internal standard for the precise quantification of Finasteride in biological samples and pharmacokinetic studies through mass spectrometry and liquid chromatography.[1][2][3]

# **Core Physical and Chemical Properties**

The fundamental properties of **Finasteride-d9** are summarized below. Deuteration at the N-tert-butyl group results in a higher molecular weight compared to its non-labeled counterpart, a critical feature for its use as an internal standard.

## **Table 1: General Chemical Information**



| Property          | Value                                                                                                                                                                                                                       | References      |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| IUPAC Name        | (1S,3aS,3bS,5aR,9aR,9bS,11<br>aS)-N-[1,1,1,3,3,3-<br>hexadeuterio-2-<br>(trideuteriomethyl)propan-2-<br>yl]-9a,11a-dimethyl-7-oxo-<br>1,2,3,3a,3b,4,5,5a,6,9b,10,11-<br>dodecahydroindeno[5,4-<br>f]quinoline-1-carboxamide | [4]             |
| Synonyms          | MK-906-d9, Proscar-d9,<br>Prostide-d9, Finastid-d9                                                                                                                                                                          | [4][5]          |
| Molecular Formula | C23H27D9N2O2                                                                                                                                                                                                                | [2][3][5][6][7] |
| Molecular Weight  | 381.60 g/mol                                                                                                                                                                                                                | [2][5][6]       |
| CAS Number        | 1131342-85-2                                                                                                                                                                                                                | [2][4][6]       |
| Parent Drug CAS   | 98319-26-7                                                                                                                                                                                                                  | [4][5]          |

**Table 2: Physical Properties** 

| Property            | Value                                                 | References |
|---------------------|-------------------------------------------------------|------------|
| Physical Form       | Solid, crystalline powder                             | [8][9]     |
| Color               | White to off-white / beige                            | [9][10]    |
| Melting Point       | ~250-253 °C (for unlabeled Finasteride)               | [9][10]    |
| Boiling Point       | 576.6 ± 50.0 °C (Predicted for unlabeled Finasteride) | [10]       |
| Water Solubility    | Practically insoluble / Very slightly soluble         | [9][10]    |
| Storage Temperature | Powder: Room temperature or -20°C                     | [8]        |
| Stability           | ≥ 4 years when stored at -20°C                        | [8]        |



**Table 3: Solubility Data** 

| Solvent         | Solubility                        | References    |
|-----------------|-----------------------------------|---------------|
| Chloroform      | Slightly soluble / Freely soluble | [2][3][9][10] |
| Methanol        | Slightly soluble / Freely soluble | [2][3][9][10] |
| Ethanol         | Freely soluble                    | [8][10]       |
| DMSO            | Soluble (>20 mg/mL), 32<br>mg/mL  | [8][10]       |
| n-Propanol      | Freely soluble                    | [10]          |
| Aqueous Buffers | Sparingly soluble                 | [8]           |

# Mechanism of Action: 5-alpha Reductase Inhibition

Finasteride functions as a competitive and specific inhibitor of the Type II and Type III isoforms of the 5-alpha reductase enzyme.[11][12] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[13][14] By forming a stable complex with the enzyme, finasteride effectively blocks this conversion, leading to a significant reduction in DHT concentrations in tissues such as the prostate gland and scalp.[13] [14][15] This reduction in DHT is the primary mechanism behind its therapeutic effects in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia.[12][14] Finasteride exhibits a much higher affinity for the Type II  $5\alpha$ -reductase enzyme—approximately 100-fold greater—than for the Type I enzyme.[2][13][16]





Click to download full resolution via product page

Finasteride's mechanism of action.

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate characterization and quantification of **Finasteride-d9**. Below are summaries of key experimental protocols.

## Solubility Determination (Shake-Flask Method)

The shake-flask method is a common thermodynamic approach to determine the solubility of a compound in a specific solvent.[17] This protocol is adapted for hydrophobic compounds like Finasteride.

Objective: To determine the saturation solubility of **Finasteride-d9** in a given solvent system (e.g., water, buffer, organic solvent).

#### Materials:

- Finasteride-d9 powder
- Solvent of interest (e.g., distilled water, phosphate buffer pH 7.4)



- Glass vials with screw caps
- Orbital shaker or isothermal incubator with agitation
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

#### Procedure:

- Preparation: Add an excess amount of Finasteride-d9 powder to a series of glass vials. The
  excess solid is crucial to ensure saturation is reached.[17]
- Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly.
- Agitation: Place the vials in an isothermal shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[18]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.[18] Centrifuge the samples at a high speed (e.g., 10,000 rpm) to further separate the solid and liquid phases.[17]
- Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution).
   Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.
- Quantification: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC). Analyze the concentration of **Finasteride-d9** in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[19]
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.





Click to download full resolution via product page

Workflow for solubility determination.

# Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

## Foundational & Exploratory





RP-HPLC is a standard and robust method for the quantification of Finasteride and its deuterated analog in various matrices.

Objective: To accurately measure the concentration of **Finasteride-d9**.

Typical Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.[20][21]
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[20][21]
- Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Common examples include Acetonitrile and water, or Methanol and a phosphate buffer, in various ratios (e.g., 50:50 v/v).[20][22]
- Flow Rate: Typically 1.0 mL/min.[21][22]
- Detection Wavelength: UV detection is commonly performed at wavelengths between 210 nm and 245 nm.[19][21][22]
- Injection Volume: 20 μL.[20]

#### Procedure:

- Standard Preparation: Prepare a stock solution of Finasteride-d9 of a known concentration
  in a suitable solvent (e.g., mobile phase or DMSO). Perform serial dilutions to create a series
  of calibration standards.
- Sample Preparation: Dilute the experimental sample (e.g., from a solubility study) with the mobile phase to a concentration that falls within the range of the calibration curve.
- Analysis: Inject the calibration standards and prepared samples into the HPLC system.
- Data Processing: Construct a calibration curve by plotting the peak area against the
  concentration for the standards. Determine the concentration of the unknown samples by
  interpolating their peak areas on the calibration curve.



# **Spectroscopic Data**

Spectroscopic analysis is essential for confirming the identity and structure of **Finasteride-d9**.

- Mass Spectrometry (MS): In electrospray ionization mode, protonated Finasteride-d9
  typically shows product ions at m/z 318 and 314.[23] This technique is fundamental for its
  use as an internal standard, where its mass difference from unlabeled Finasteride allows for
  distinct detection.
- Nuclear Magnetic Resonance (NMR): <sup>13</sup>C NMR spectroscopy can be used to confirm the carbon skeleton of the molecule. The chemical shifts for **Finasteride-d9** in CDCl<sub>3</sub> have been reported, with key signals at δ=172.29 (C-20), 167.09 (C-3), and 151.71 (C-1).[23] The absence of the intense tert-butyl CH<sub>3</sub> signal seen in unlabeled Finasteride is a key indicator of successful deuteration.[23]
- Infrared (IR) Spectroscopy: The IR spectrum of Finasteride shows characteristic peaks corresponding to its functional groups, including amide groups (~3428 cm<sup>-1</sup>), C-H stretching of CH<sub>3</sub> groups (~2963 cm<sup>-1</sup>), and carbonyl (C=O) groups (~1688 cm<sup>-1</sup>).[24] These peaks would be present in the **Finasteride-d9** spectrum, although slight shifts may occur due to the isotopic substitution.

The characterization of Finasteride and its deuterated analogs often involves techniques like Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction to study its various polymorphic forms.[25]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Finasteride-D9 | CAS No- 1131342-85-2 | Simson Pharma Limited [simsonpharma.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Finasteride-d9 | CAS 1131342-85-2 | Cayman Chemical | Biomol.com [biomol.com]

## Foundational & Exploratory





- 4. Finasteride-d9 | C23H36N2O2 | CID 25224489 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Finasteride-D9 Acanthus Research [acanthusresearch.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Finasteride: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. Finasteride CAS#: 98319-26-7 [m.chemicalbook.com]
- 11. urology-textbook.com [urology-textbook.com]
- 12. Finasteride Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. xyonhealth.com [xyonhealth.com]
- 15. dermnetnz.org [dermnetnz.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. actascientific.com [actascientific.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. ijcrt.org [ijcrt.org]
- 22. akjournals.com [akjournals.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Comprehensive spectroscopic characterization of finasteride polymorphic forms. Does the form X exist? PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Finasteride-d9.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3091215#physical-and-chemical-properties-of-finasteride-d9]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com